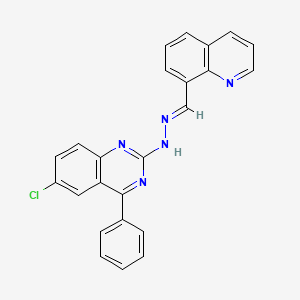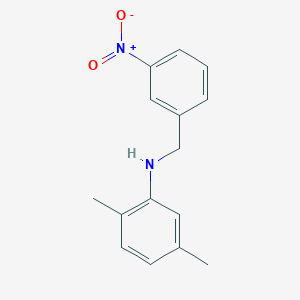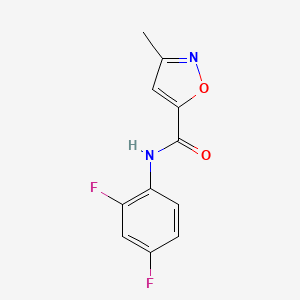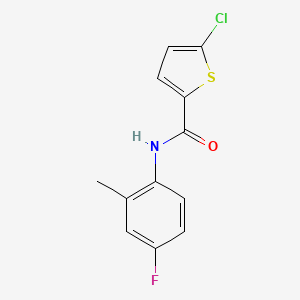![molecular formula C21H21N3O3 B5850301 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)
5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide, also known as PPFH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPFH is a furohydrazide derivative that has shown promising results in various studies, indicating its potential as a therapeutic agent. In
作用機序
5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB and MAPK signaling pathways. 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Additionally, 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has been shown to improve insulin sensitivity and glucose uptake in diabetic animals by activating the AMPK signaling pathway.
Biochemical and Physiological Effects:
5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes.
実験室実験の利点と制限
One of the advantages of using 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide in lab experiments is its low toxicity. 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has been shown to have low toxicity in animal models, indicating its potential as a safe therapeutic agent. However, one of the limitations of using 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential use in the treatment of autoimmune diseases, such as multiple sclerosis. Additionally, further studies are needed to investigate the safety and efficacy of 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide in humans.
合成法
5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide can be synthesized using a multi-step process. The first step involves the reaction of 4-propylphenol with formaldehyde to form 4-propylbenzyl alcohol. The second step involves the reaction of 4-propylbenzyl alcohol with furoyl chloride to form 4-propylbenzyl furoate. The final step involves the reaction of 4-propylbenzyl furoate with 2-pyridinecarboxaldehyde hydrazone to form 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide.
科学的研究の応用
5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
5-[(4-propylphenoxy)methyl]-N-[(E)-pyridin-2-ylmethylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-5-16-7-9-18(10-8-16)26-15-19-11-12-20(27-19)21(25)24-23-14-17-6-3-4-13-22-17/h3-4,6-14H,2,5,15H2,1H3,(H,24,25)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKGEUCOWNRVMC-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N/N=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-propylphenoxy)methyl]-N'-[(E)-pyridin-2-ylmethylidene]furan-2-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)

![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5850281.png)


![17-[(2-chlorobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5850302.png)
![2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)
![5-{[(2,5-dimethylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850331.png)
![2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5850336.png)